N-Cyclopropyl-N'-hydroxyguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-N’-hydroxyguanidine is a chemical compound with the molecular formula C4H9N3O. It is known for its selective substrate properties for nitric oxide synthase I (nNOS), which is crucial in the formation of nitric oxide (NO). This compound is often used in scientific research due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N’-hydroxyguanidine typically involves the reaction of cyclopropylamine with hydroxylamine. The process requires specific conditions, including controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for N-Cyclopropyl-N’-hydroxyguanidine are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N’-hydroxyguanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Cyclopropyl-N’-hydroxyguanidine oxide, while reduction may produce N-Cyclopropyl-N’-aminoguanidine .
Scientific Research Applications
N-Cyclopropyl-N’-hydroxyguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in nitric oxide formation and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the modulation of nitric oxide levels.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
N-Cyclopropyl-N’-hydroxyguanidine exerts its effects primarily through its interaction with nitric oxide synthase I (nNOS). It acts as a selective substrate, leading to the formation of nitric oxide (NO). This process involves the oxidation of N-Cyclopropyl-N’-hydroxyguanidine by nNOS, resulting in the release of NO, which plays a crucial role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyguanidine: A compound with similar properties but lacks the cyclopropyl group.
N-(Chlorophenyl)-N’-hydroxyguanidine: A compound with a chlorophenyl group instead of a cyclopropyl group
Uniqueness
N-Cyclopropyl-N’-hydroxyguanidine is unique due to its selective substrate properties for nNOS, which distinguishes it from other similar compounds. Its ability to selectively form nitric oxide with nNOS makes it valuable in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C4H9N3O |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
2-cyclopropyl-1-hydroxyguanidine |
InChI |
InChI=1S/C4H9N3O/c5-4(7-8)6-3-1-2-3/h3,8H,1-2H2,(H3,5,6,7) |
InChI Key |
IJMQWMFWLFIPIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N=C(N)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.